1-(1H-Indol-3-yloxoacetyl)-3-piperidinol
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Overview
Description
1-(1H-Indol-3-yloxoacetyl)-3-piperidinol is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities
Preparation Methods
The synthesis of 1-(1H-Indol-3-yloxoacetyl)-3-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-(1H-Indol-3-yloxoacetyl)-3-piperidinol undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted indole derivatives .
Scientific Research Applications
1-(1H-Indol-3-yloxoacetyl)-3-piperidinol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yloxoacetyl)-3-piperidinol involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it inhibits the activity of enzymes essential for microbial growth and survival. In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways involved vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-(1H-Indol-3-yloxoacetyl)-3-piperidinol can be compared with other indole derivatives, such as:
1-(1H-Indol-3-yl)ethanamine: This compound is also an indole derivative but differs in its functional groups and biological activities.
1-(1H-Indol-3-yl)acetic acid: Another indole derivative with distinct applications in plant growth regulation and medicine.
1-(1H-Indol-3-yl)ethanol: Known for its use in the synthesis of various pharmaceuticals and its biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for a wide range of applications.
Properties
CAS No. |
71765-50-9 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C15H16N2O3/c18-10-4-3-7-17(9-10)15(20)14(19)12-8-16-13-6-2-1-5-11(12)13/h1-2,5-6,8,10,16,18H,3-4,7,9H2 |
InChI Key |
HRQXLXFKMWLFGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(=O)C2=CNC3=CC=CC=C32)O |
Origin of Product |
United States |
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